molecular formula C11H16ClN3O B2788068 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride CAS No. 1439899-40-7

1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride

Cat. No. B2788068
CAS RN: 1439899-40-7
M. Wt: 241.72
InChI Key: NHKOABKLIZUFGP-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridine ring attached to a piperidine ring via an aminomethyl group . The InChI code for this compound is 1S/C13H21N3O/c14-9-11-4-5-13 (15-10-11)16-7-2-1-3-12 (16)6-8-17/h4-5,10,12,17H,1-3,6-9,14H2 .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

a. GPCR Modulation: The compound’s pyridine moiety interacts with G protein-coupled receptors (GPCRs), making it valuable in drug discovery. By modifying the substituents, scientists can target specific GPCRs involved in various physiological processes.

b. CNS Disorders: Given its central nervous system (CNS) activity, this compound has been investigated for treating neurological disorders. Researchers explore its potential as an antidepressant, anxiolytic, or cognitive enhancer.

c. Anticancer Agents: The pyridine-piperidone scaffold has shown promise in anticancer research. Scientists study derivatives for their cytotoxic effects, targeting specific cancer cell lines.

Organic Synthesis and Catalysis

The compound’s unique structure allows for diverse synthetic applications. Here’s how it contributes to organic chemistry:

a. C–H Activation: Researchers have employed copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to synthesize pyridin-2-yl-methanones. Water serves as the oxygen source, providing an eco-friendly approach .

b. Piperidine Derivatives: The compound can be modified to yield piperidine derivatives. For instance, quinoline organocatalysts combined with trifluoroacetic acid enable the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-7-9-4-5-10(13-8-9)14-6-2-1-3-11(14)15;/h4-5,8H,1-3,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKOABKLIZUFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=C(C=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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